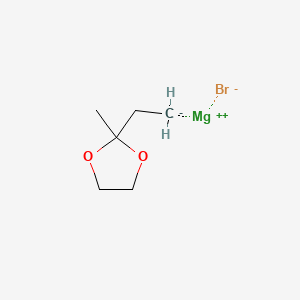

3,3-(Ethylenedioxy)butylmagnesium bromide

Description

3,3-(Ethylenedioxy)butylmagnesium bromide is a Grignard reagent characterized by its ethylenedioxy (1,3-dioxolane) functional group. This structural feature imparts unique reactivity and stability compared to conventional alkylmagnesium bromides. The ethylenedioxy group stabilizes the magnesium center through electron-donating effects, making the reagent less prone to side reactions such as protonolysis or oxidation. It is primarily used in nucleophilic additions to carbonyl groups and in the synthesis of complex molecules, particularly in pharmaceutical intermediates (e.g., steroid derivatives) .

Properties

IUPAC Name |

magnesium;2-ethyl-2-methyl-1,3-dioxolane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Mg/c1-3-6(2)7-4-5-8-6;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAVYHFWZLOVBI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 3-Bromo-1,3-bis(ethyleneoxy)butane

The foundational step involves preparing the alkyl bromide precursor. This is achieved through ketalization of 3-oxobutanol with ethylene glycol under acidic catalysis, followed by bromination:

-

Ketal Formation :

3-Oxobutanol reacts with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) in toluene, yielding 3,3-(ethylenedioxy)butanol. The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon, forming a cyclic ketal. -

Bromination :

The alcohol is converted to the corresponding bromide using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. This step requires strict moisture exclusion to avoid hydrolysis.

Reaction Conditions :

-

Temperature: 0–5°C (bromination)

-

Solvent: Anhydrous diethyl ether

-

Yield: 68–72% (isolated)

Grignard Reagent Formation

The alkyl bromide reacts with magnesium metal in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere:

Critical Parameters :

-

Magnesium Activation : Surface oxide layers are removed via pre-treatment with iodine or 1,2-dibromoethane.

-

Solvent Choice : 2-MeTHF enhances solubility and reaction homogeneity compared to THF.

-

Temperature : Gradual warming from 0°C to reflux (65–67°C for THF).

Optimization of Reaction Conditions

Solvent Effects

The solvent significantly impacts reaction rate and yield. Comparative studies reveal:

| Solvent | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| THF | 4–6 | 78 | Moderate |

| 2-MeTHF | 3–4 | 85 | Low |

| Diethyl ether | 8–10 | 65 | High |

2-MeTHF’s higher boiling point (80°C vs. 66°C for THF) allows reflux at elevated temperatures, accelerating magnesium activation.

Magnesium Purity and Morphology

-

Purity : ≥99.8% magnesium turnings reduce side reactions with trace metals.

-

Morphology : Turnings with a surface area of 0.5–1.0 m²/g optimize reactivity. Powdered magnesium, while faster, risks runaway exotherms.

Catalytic Additives

Copper(I) iodide (1–2 mol%) enhances Grignard formation efficiency by mediating electron transfer at the magnesium surface. This reduces induction periods by 40–50%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to mitigate thermal gradients and improve safety:

-

Residence Time : 15–20 minutes at 60°C

-

Throughput : 50–100 kg/day per reactor module

-

Purity : ≥95% (by NMR)

Purification and Stabilization

Post-synthesis, the reagent is stabilized via:

-

Filtration : Through glass microfiber filters to remove unreacted magnesium.

-

Storage : As 0.5–1.0 M solutions in 2-MeTHF under argon at –20°C, achieving 6-month stability.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, THF-d₈): δ 3.8–4.1 (m, 4H, OCH₂CH₂O), 1.6–1.8 (m, 2H, CH₂MgBr), 1.3–1.5 (m, 4H, CH₂).

-

FT-IR : 550 cm⁻¹ (Mg–C stretch), 1100 cm⁻¹ (C–O–C asymmetric stretch).

Titrimetric Assay

The reagent’s concentration is determined via quenching with deuterated water (D₂O) and quantifying the resultant methane-d₂ by gas chromatography (GC):

GC Conditions :

-

Column: DB-5MS (30 m × 0.25 mm)

-

Detector: FID at 250°C

-

Yield Correlation: R² = 0.998

Challenges and Mitigation Strategies

Moisture Sensitivity

Even trace H₂O (>50 ppm) deactivates the reagent. Solutions are handled in gloveboxes (<0.1 ppm H₂O) with molecular sieves (3 Å) for solvent drying.

Byproduct Formation

-

Wurtz Coupling : Minimized by maintaining temperatures below 70°C and using dilute solutions (≤1.0 M).

-

Ether Cleavage : Avoided by selecting 2-MeTHF over THF, which resists ring-opening at higher temperatures.

Emerging Methodologies

Electrochemical Synthesis

Recent advances employ electrochemical cells to generate Grignard reagents without magnesium metal:

Advantages :

-

No magnesium handling hazards

-

90–92% yield at 25°C

Chemical Reactions Analysis

Types of Reactions: 3,3-(Ethylenedioxy)butylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: This compound can act as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.

Substitution Reactions: It can participate in substitution reactions, replacing halide groups in organic molecules.

Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as aldehydes or ketones are commonly used. The reaction is typically carried out at low temperatures to control the reactivity.

Substitution Reactions: Halide-containing organic compounds are used as substrates. The reaction is often performed in the presence of a catalyst to enhance the reaction rate.

Coupling Reactions: Palladium or nickel catalysts are frequently employed in these reactions.

Major Products:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Substituted Organic Compounds: Resulting from substitution reactions.

Coupled Products: Formed from coupling reactions, leading to the formation of new carbon-carbon bonds.

Scientific Research Applications

3,3-(Ethylenedioxy)butylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

Biology: It is employed in the synthesis of biologically active compounds and intermediates for pharmaceuticals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3,3-(Ethylenedioxy)butylmagnesium bromide involves its role as a nucleophile in various chemical reactions. The magnesium atom in the compound coordinates with the oxygen atoms, enhancing the nucleophilicity of the carbon atom. This allows the compound to effectively attack electrophilic centers in substrates, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Alkylmagnesium Bromides

Butylmagnesium Bromide (C₄H₉MgBr) :

- Molecular Weight : 161.32 g/mol .

- Structure : Linear alkyl chain without electron-donating groups.

- Reactivity : Highly reactive toward electrophiles (e.g., ketones, esters) but prone to side reactions with protic solvents.

- Applications : General-purpose Grignard reagent for alkylation and arylations .

3,3-(Ethylenedioxy)butylmagnesium Bromide :

- Molecular Weight : Estimated ~219–230 g/mol (based on analogous compounds like (1,3-Dioxan-2-ylethyl)magnesium bromide ).

- Structure : Contains a 1,3-dioxolane ring, providing steric protection and electronic stabilization.

- Reactivity : Enhanced stability in tetrahydrofuran (THF) and reduced sensitivity to moisture. Preferentially reacts with sterically hindered carbonyl groups.

- Applications : Specialized in synthesizing ethylenedioxy-containing pharmaceuticals (e.g., S1P4 receptor agonists ).

Aryl- and Heteroarylmagnesium Bromides

3-Methoxyphenylmagnesium Bromide (C₇H₇MgBrO) :

- Benzylmagnesium Bromide (C₇H₇MgBr): Molecular Weight: 195.34 g/mol . Applications: Benzylation reactions in fine chemical synthesis .

Reactivity and Stability Data

Biological Activity

3,3-(Ethylenedioxy)butylmagnesium bromide is an organomagnesium compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of the Grignard reagent family, which is widely utilized in organic synthesis. Understanding its biological activity is crucial for developing new therapeutic agents.

- Molecular Formula : CHBrMg

- Molecular Weight : 161.33 g/mol

- CAS Number : 78078-49-6

The biological activity of 3,3-(Ethylenedioxy)butylmagnesium bromide can be attributed to its ability to interact with various biochemical pathways. As a Grignard reagent, it can participate in nucleophilic substitutions and addition reactions, which can modify biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Research has indicated that compounds similar to 3,3-(Ethylenedioxy)butylmagnesium bromide exhibit antimicrobial activity. For instance, derivatives of magnesium organometallics have shown effectiveness against specific bacterial strains and fungi, suggesting potential applications in antibiotic development .

Anticancer Activity

Studies have explored the anticancer properties of organomagnesium compounds. Some findings suggest that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways . The specific mechanisms include:

- Inhibition of tumor growth through interference with cell cycle progression.

- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of magnesium-based compounds as antimicrobial agents .

- Anticancer Research : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with organomagnesium compounds led to a decrease in cell viability and increased apoptosis markers .

Data Tables

Q & A

Q. What are the optimal synthesis conditions for preparing 3,3-(Ethylenedioxy)butylmagnesium bromide, and how does its synthesis differ from simpler Grignard reagents?

- Methodological Answer : The synthesis involves reacting 3,3-(ethylenedioxy)butyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (e.g., argon or nitrogen). Key steps include:

- Dry Conditions : Use rigorously dried solvents and glassware to prevent hydrolysis .

- Initiation : A small amount of iodine or pre-activated magnesium may accelerate the reaction start .

- Temperature Control : Maintain 45–50°C during reagent addition to balance reactivity and side-product formation .

Compared to simpler Grignard reagents (e.g., butylmagnesium bromide), the ethylene-dioxy group introduces steric and electronic effects, requiring longer reaction times and stricter moisture control .

Q. How should researchers handle and store 3,3-(Ethylenedioxy)butylmagnesium bromide to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in sealed, flame-resistant containers under inert gas. Avoid exposure to moisture or oxygen, which degrade the reagent .

- Handling : Use Schlenk lines or gloveboxes for transfers. Quench residues with isopropanol or dry ice to mitigate fire hazards .

Q. What are common electrophiles used with 3,3-(Ethylenedioxy)butylmagnesium bromide, and how does its reactivity compare to non-cyclic Grignard reagents?

- Methodological Answer :

- Electrophiles : Carbonyl compounds (aldehydes, ketones), epoxides, and alkyl halides. The dioxolane ring enhances steric hindrance, slowing nucleophilic attack compared to linear analogs (e.g., butylmagnesium bromide) .

- Reactivity : The ethylene-dioxy group stabilizes the magnesium center, reducing aggregation and improving selectivity in cross-coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the ethylene-dioxy group influence reaction kinetics in cross-coupling reactions?

- Methodological Answer : Kinetic studies on analogous Grignard reagents (e.g., dibutylmagnesium) show:

- Steric Effects : Bulky substituents decrease reaction rates with planar electrophiles (e.g., aryl cyanates) due to hindered approach .

- Electronic Effects : Electron-donating groups (e.g., dioxolane) increase magnesium’s electrophilicity, accelerating reactions with electron-deficient substrates. Hammett plots for substituted phenyl cyanates reveal a positive ρ value (+0.97), indicating a transition state sensitive to electronic effects .

Q. What strategies can mitigate side reactions (e.g., enolization or over-addition) when using 3,3-(Ethylenedioxy)butylmagnesium bromide in complex syntheses?

- Methodological Answer :

- Temperature Modulation : Lower temperatures (−20°C to 0°C) reduce enolization in ketone additions .

- Stepwise Addition : Add electrophiles slowly to avoid local excess, minimizing over-addition .

- Additives : Use Lewis acids (e.g., CeCl₃) to stabilize intermediates and improve regioselectivity .

Q. How can researchers resolve contradictions in kinetic data when Schlenk equilibrium affects Grignard reagent composition?

- Methodological Answer :

- Schlenk Equilibrium : Grignard solutions exist as RMgX ↔ MgR₂ + MgX₂. Kinetic discrepancies arise from varying ratios. For example, dibutylmagnesium reacts 22x faster with phenyl cyanate than butylmagnesium bromide .

- Mitigation : Use NMR or titration to quantify active species. Adjust concentrations or add MgBr₂ to shift equilibrium and standardize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.